molecular formula C10H9BrFNO2 B1407055 3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1513688-85-1

3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No. B1407055
M. Wt: 274.09 g/mol
InChI Key: AWYWJGWYSNOFDY-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 49486586

This compound belongs to the class of phenylpyrazoles , characterized by a pyrazole ring bound to a phenyl group .

Scientific Research Applications

  • Antibacterial Agents : Oxazolidinones, including compounds similar to 3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one, have been identified as novel antibacterial agents. They exhibit a unique mechanism of bacterial protein synthesis inhibition, showing effectiveness against a variety of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and Mycobacterium tuberculosis (Zurenko et al., 1996).

  • Treatment of Actinomycetoma : Specific oxazolidinone derivatives have shown promising results in the treatment of experimental actinomycetoma produced by Nocardia brasiliensis, suggesting potential applications in treating mycetoma caused by this organism (Espinoza-González et al., 2008).

  • Synthetic Applications : Oxazolidin-2-ones are utilized in various synthetic applications. For instance, they have been used in the enantiodivergent and formal synthesis of pharmaceuticals such as paroxetine enantiomers (Chaubey & Ghosh, 2012).

  • Cholesterol Inhibition : These compounds have been explored for their role in the synthesis of intermediates for cholesterol absorption inhibitors like ezetimibe. This indicates their potential in developing treatments for cholesterol-related conditions (Singh et al., 2013).

  • Spectroscopic Studies : Oxazolidin-2-ones have been the subject of spectroscopic studies, including FT-IR, Raman, ECD, and NMR, to assess their identification and optical purity, which is crucial in the development of pharmacologically active compounds (Michalska et al., 2017).

  • Fungicide Development : The oxazolidinone class includes famoxadone, a new agricultural fungicide effective against plant pathogens. This highlights their utility in agricultural applications (Sternberg et al., 2001).

properties

IUPAC Name

3-[(3-bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c11-8-3-7(4-9(12)5-8)6-13-1-2-15-10(13)14/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYWJGWYSNOFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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